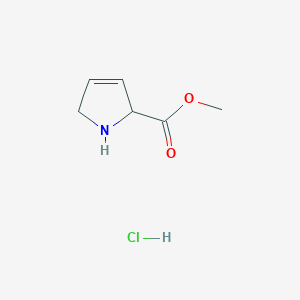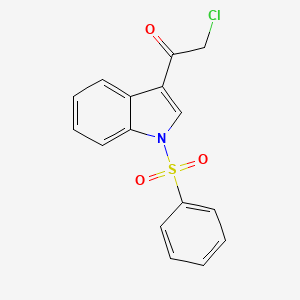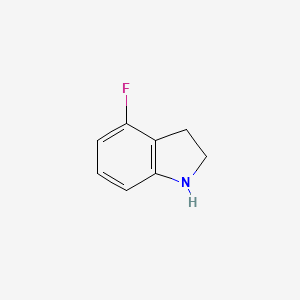
4-Fluoroindoline
Overview
Description
4-Fluoroindoline is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the fourth position of the indoline ring. Its molecular formula is C8H8FN, and it has a molecular weight of 137.15 g/mol
Mechanism of Action
Target of Action
4-Fluoroindoline is a fluorinated heterocycle . Fluorinated heterocycles are important components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . .
Mode of Action
It is known that fluorinated heterocycles can significantly affect the anticancer and antimicrobial activities of drugs . The presence of fluorine in these compounds can influence their reactivity, selectivity, and biological activity .
Biochemical Pathways
For instance, some fluorinated heterocycles have been found to inhibit the VEGFR-2 signaling pathway, which is a promising approach for the treatment of cancer .
Pharmacokinetics
The presence of fluorine in drug molecules can influence their pharmacokinetic properties, potentially enhancing their bioavailability .
Result of Action
It is known that fluorinated heterocycles can exhibit promising safety indices via their reduced cytotoxicity in non-cancerous cell lines .
Action Environment
It is known that the environment can play a significant role in the action of drug molecules, influencing their stability, efficacy, and overall performance .
Biochemical Analysis
Biochemical Properties
4-Fluoroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been studied for its selective inhibition of the endoplasmic reticulum kinase (PERK) enzyme, which is crucial in the unfolded protein response pathway . This interaction highlights its potential in modulating cellular stress responses and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the PERK pathway, leading to cell death . Additionally, it affects the expression of genes involved in cell cycle regulation and stress responses, thereby altering cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the PERK enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the PERK pathway and continuous induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to selectively inhibit the PERK pathway without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys . The compound’s metabolism can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in the endoplasmic reticulum, where it exerts its inhibitory effects on the PERK pathway . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the endoplasmic reticulum, where it interacts with the PERK enzyme . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum . The compound’s activity is closely linked to its ability to reach and accumulate in this subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroindoline typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the fluorination of N-acylindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroindoline undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction to this compound using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: this compound.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
4-Fluoroindoline can be compared with other fluorinated indole derivatives, such as:
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Uniqueness: this compound is unique due to the specific position of the fluorine atom, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the fourth position enhances its stability and selectivity in various reactions compared to other fluorinated indoles .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOXZRRFDMQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585690 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552866-98-5 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
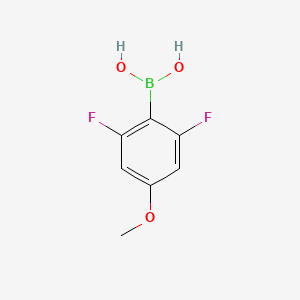
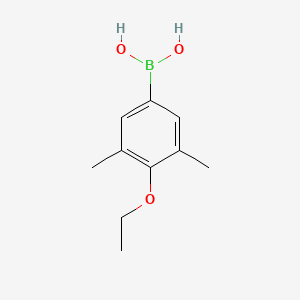
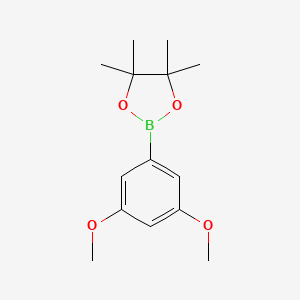
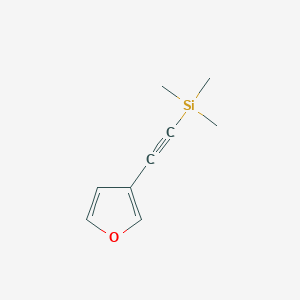
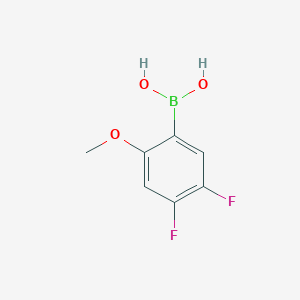


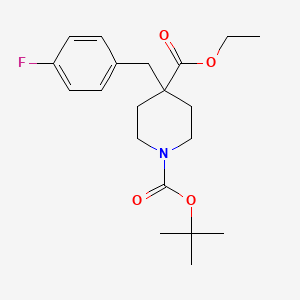
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
ruthenium(II)](/img/structure/B1316115.png)
